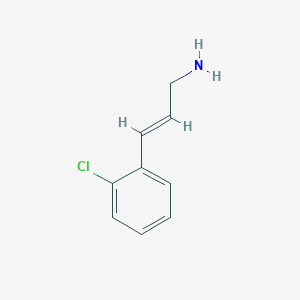
2-Propen-1-amine, 3-(2-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propén-1-amine, 3-(2-chlorophényl)-: est un composé organique de formule moléculaire C9H10ClN. Il s'agit d'un dérivé de la propénamine, où un groupe 2-chlorophényle est attaché au troisième carbone de la chaîne de la propénamine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 2-propén-1-amine, 3-(2-chlorophényl)- peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de la 2-chlorobenzaldéhyde avec l'allylamine en présence d'un catalyseur approprié. La réaction se déroule généralement dans des conditions douces, la formation du produit souhaité étant facilitée par la présence d'une base telle que l'hydroxyde de sodium.
Méthodes de production industrielle : Dans un contexte industriel, la production de la 2-propén-1-amine, 3-(2-chlorophényl)- peut impliquer l'utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour maximiser l'efficacité du processus, avec un contrôle minutieux de la température, de la pression et des concentrations des réactifs.
Analyse Des Réactions Chimiques
Types de réactions : La 2-propén-1-amine, 3-(2-chlorophényl)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, souvent impliquant l'utilisation d'agents réducteurs tels que l'hydrogène gazeux ou les hydrures métalliques.
Substitution : Le composé peut participer à des réactions de substitution, où l'atome de chlore ou le groupe amine est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Les réactions d'halogénation peuvent impliquer des réactifs comme le brome (Br2) ou l'iode (I2), tandis que les réactions d'amination peuvent utiliser l'ammoniac (NH3) ou des amines primaires.
Principaux produits formés :
Oxydation : Dérivés oxydés tels que les aldéhydes ou les acides carboxyliques.
Réduction : Formes réduites telles que les amines primaires ou les hydrocarbures.
Substitution : Dérivés substitués avec différents groupes fonctionnels remplaçant les groupes originaux.
4. Applications de recherche scientifique
Chimie : La 2-propén-1-amine, 3-(2-chlorophényl)- est utilisée comme élément constitutif en synthèse organique, permettant la création de molécules plus complexes à des fins de recherche et industrielles.
Biologie : En recherche biologique, ce composé peut être utilisé pour étudier les effets des amines chlorées sur les processus cellulaires et les activités enzymatiques.
Industrie : Dans le secteur industriel, la 2-propén-1-amine, 3-(2-chlorophényl)- peut être utilisée dans la production de produits chimiques de spécialité, d'agrochimiques et d'autres produits à haute valeur ajoutée.
5. Mécanisme d'action
Le mécanisme d'action de la 2-propén-1-amine, 3-(2-chlorophényl)- implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut exercer ses effets en se liant à des sites spécifiques sur ces cibles, modulant leur activité et influençant diverses voies biochimiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
Chemistry: 2-Propen-1-amine, 3-(2-chlorophenyl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, this compound may be used to study the effects of chlorinated amines on cellular processes and enzyme activities.
Industry: In the industrial sector, 2-Propen-1-amine, 3-(2-chlorophenyl)- can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mécanisme D'action
The mechanism of action of 2-Propen-1-amine, 3-(2-chlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires :
2-Propén-1-amine : Un dérivé plus simple sans le groupe chlorophényle.
3-(2-Bromophényl)-2-propén-1-amine : Un composé similaire avec un atome de brome au lieu du chlore.
3-(2-Méthoxyphényl)-2-propén-1-amine : Un dérivé avec un groupe méthoxy sur le cycle phényle.
Unicité : La 2-propén-1-amine, 3-(2-chlorophényl)- est unique en raison de la présence du groupe 2-chlorophényle, qui confère des propriétés chimiques et physiques distinctes. Cette caractéristique structurelle peut influencer la réactivité, la stabilité et les interactions du composé avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C9H10ClN |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
(E)-3-(2-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H,7,11H2/b5-3+ |
Clé InChI |
KELXMHXRPZNKHT-HWKANZROSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/CN)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)


![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)

![2-[(4-methoxyphenyl)amino]-1-phenylEthanone](/img/structure/B12108885.png)


![Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-](/img/structure/B12108897.png)
![[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine](/img/structure/B12108901.png)
![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)
![2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108918.png)
